molecular formula C40H58O4 B192022 gamma-Oryzanol CAS No. 11042-64-1

gamma-Oryzanol

Cat. No.: B192022
CAS No.: 11042-64-1
M. Wt: 602.9 g/mol
InChI Key: FODTZLFLDFKIQH-OINQMCCZSA-N
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Mechanism of Action

Target of Action

Gamma-Oryzanol (Orz), also known as Cycloartenyl Ferulate (CF), interacts with several targets within the body. It has been found to downregulate the expression of genes encoding proteins related to adiposity (CCAAT/enhancer binding proteins (C/EBPs)), inflammatory responses (nuclear factor kappa-B (NF-κB)), and metabolic syndrome (peroxisome proliferator-activated receptors (PPARs)) . CF has also been found to bind to interferon γ receptor 1, enhancing the immunity of natural killer (NK) cells .

Mode of Action

Orz exerts its effects through a complex network of interactions and signals triggered by its antioxidant properties . It is associated with cholesterol-lowering, anti-inflammatory, anti-cancer, and anti-diabetic effects . CF enhances the killing capacity of NK cells for various cancer cells in vitro . It acts on the canonical JAK1/2-STAT1 signaling pathway to enhance the immunity of the NK cells .

Biochemical Pathways

The wide range of beneficial activities of Orz and CF likely results from their influence on multiple biochemical pathways. For instance, Orz has been found to downregulate the expression of genes related to adiposity, inflammatory responses, and metabolic syndrome . CF acts on the JAK1/2-STAT1 signaling pathway to enhance NK cell immunity .

Pharmacokinetics

The ingestion of rice bran extract-enriched porridge and rice bran extract oil significantly increased ferulic acid concentrations in plasma .

Result of Action

The actions of Orz and CF result in a wide range of molecular and cellular effects. These include antioxidant activity, cholesterol-lowering effects, anti-inflammatory effects, anti-cancer effects, and anti-diabetic effects . CF also directly enhances the killing capacity of NK cells for various cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Orz and CF. For instance, Orz is relatively unstable to environmental factors during processing and storage . Microencapsulation has been used to produce Orz microparticles to improve its stability .

Biochemical Analysis

Biochemical Properties

Gamma-Oryzanol interacts with various enzymes, proteins, and other biomolecules. It has been shown to downregulate the expression of genes that encode proteins related to adiposity (CCAAT/enhancer binding proteins), inflammatory responses (nuclear factor kappa-B), and metabolic syndrome (peroxisome proliferator-activated receptors) .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with cholesterol-lowering effects, which could be attributed to its impact on cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and may involve a network of interactions and signals triggered by its antioxidant properties .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that total this compound content increases continuously throughout grain development . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is primarily found in the fat fraction of rice bran and rice bran oil

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma oryzanol can be synthesized through various methods, including the esterification of ferulic acid with phytosterols. The reaction typically involves the use of catalysts and specific reaction conditions to achieve high yields .

Industrial Production Methods: Industrial production of gamma oryzanol often involves the extraction of rice bran oil using techniques such as superficial fluid extraction technology . The extracted oil is then subjected to purification processes to isolate gamma oryzanol. Nano-encapsulation techniques have also been developed to improve the stability and bioavailability of gamma oryzanol .

Chemical Reactions Analysis

Types of Reactions: Gamma oryzanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of gamma oryzanol include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of gamma oryzanol include modified esters and derivatives with enhanced antioxidant and therapeutic properties .

Properties

CAS No.

11042-64-1

Molecular Formula

C40H58O4

Molecular Weight

602.9 g/mol

IUPAC Name

[(3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/t27?,29?,32?,33?,34?,37-,38+,39-,40?/m1/s1

InChI Key

FODTZLFLDFKIQH-OINQMCCZSA-N

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C

Isomeric SMILES

CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C

melting_point

148-150°C

Key on ui other cas no.

21238-33-5
11042-64-1

physical_description

Solid

Pictograms

Acute Toxic

Synonyms

gamma-oryzanol
oryzanol
triacontane 3-(4-hydroxy-3-methoxyphenyl)-2-propenate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary mechanisms of action associated with gamma-oryzanol's biological activities?

A1: While the exact mechanisms are still under investigation, research suggests that this compound exerts its effects through multiple pathways, including:

  • Antioxidant activity: this compound acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This activity is primarily attributed to its ferulic acid moiety and has been demonstrated in various models, including cholesterol oxidation, protection of fish oil from oxidation, and reduction of lipid peroxidation in cell lines. [, , , ]
  • Modulation of lipid metabolism: Studies indicate that this compound can lower blood cholesterol levels, particularly LDL-cholesterol, and triglycerides. This effect is thought to involve the inhibition of cholesterol synthesis and absorption and the enhancement of cholesterol excretion. [, , , , ]

Q2: What are the downstream effects of this compound's antioxidant activity?

A2: The antioxidant effects of this compound can lead to:

  • Reduced oxidative stress: By scavenging free radicals, this compound can protect cells and tissues from oxidative damage, which is implicated in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. [, , ]
  • Improved lipid profile: this compound's ability to inhibit lipid peroxidation helps prevent the oxidation of LDL-cholesterol, a crucial step in the development of atherosclerosis. [, ]

Q3: What is the molecular formula and weight of cycloartenyl ferulate?

A3: The molecular formula of cycloartenyl ferulate is C40H58O4, and its molecular weight is 602.87 g/mol. []

Q4: What are the key spectroscopic characteristics of this compound?

A4: this compound exhibits a characteristic absorbance maximum at 330 nm in ultraviolet-visible (UV-Vis) spectroscopy, attributed to the ferulic acid moiety. [, ] Mass spectrometry (MS) analysis reveals characteristic fragmentation patterns corresponding to the steryl/triterpenyl and ferulic acid moieties, allowing for the identification and quantification of individual components. [, ]

Q5: What are the recommended storage conditions for this compound?

A5: To maximize stability, this compound should be stored in airtight containers, protected from light and moisture, and kept at cool temperatures (e.g., refrigerated). []

Q6: Does this compound exhibit any catalytic properties?

A6: Currently, there is limited research on the catalytic properties of this compound. Its primary mode of action is attributed to its antioxidant and lipid-lowering effects rather than catalytic activity.

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry approaches, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of this compound components with potential target proteins, such as PPAR-γ, providing insights into their potential mechanisms of action. []

Q8: How do structural modifications of this compound components affect their biological activity?

A8: The ferulic acid moiety is crucial for the antioxidant activity of this compound. Modifications to this group, such as esterification or alkylation, can alter its antioxidant potency. The sterol/triterpene moiety also influences activity, with different sterols/triterpenes conferring varying degrees of antioxidant and lipid-lowering effects. [, , ]

Q9: What strategies can be used to enhance the stability and bioavailability of this compound?

A9: Several approaches can be employed to improve the stability and bioavailability of this compound, including:

  • Encapsulation: Encapsulating this compound in nanoparticles, liposomes, or other delivery systems can protect it from degradation, enhance its solubility and bioavailability, and enable targeted delivery to specific tissues. [, ]
  • Co-administration with other antioxidants: Combining this compound with other antioxidants, such as tocopherols or tocotrienols, can create synergistic effects, enhancing its overall antioxidant capacity. [, ]

Q10: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?

A10: Numerous in vitro and in vivo studies have demonstrated the efficacy of this compound in various models, including:

  • Cell-based assays: this compound has shown antioxidant and anti-inflammatory effects in cell culture studies using various cell lines, including human prostate cancer cells and peripheral blood mononuclear cells. [, , ]
  • Animal models: Animal studies using rats, mice, and rabbits have demonstrated the beneficial effects of this compound on lipid profiles, oxidative stress, insulin resistance, and atherosclerosis. [, , , , , ]

Q11: Is there evidence of resistance development to this compound's effects?

A11: There is currently no scientific evidence suggesting the development of resistance to this compound's biological activities.

Q12: What is the safety profile of this compound?

A12: this compound is generally considered safe for human consumption with no significant adverse effects reported in clinical trials at recommended doses. Long-term toxicity studies in rats and mice have not revealed any carcinogenic potential. [, ]

Q13: Can drug delivery systems be used to enhance this compound's therapeutic potential?

A13: Yes, incorporating this compound into nanocarriers or other targeted delivery systems could potentially improve its bioavailability, target it to specific tissues, and enhance its therapeutic efficacy. [, ]

Q14: What analytical methods are used to quantify this compound and its components?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the most commonly used method to quantify this compound and its components in various matrices, such as rice bran oil, rice bran, and biological samples. Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for identifying and quantifying individual this compound components after derivatization. [, , , ]

Q15: What is the solubility of this compound in different solvents?

A15: this compound exhibits poor solubility in water but is soluble in organic solvents such as hexane, ethanol, and ethyl lactate. Its solubility in different solvents can be enhanced by using binary solvent mixtures and increasing the temperature. [, ]

Q16: Are the analytical methods used to quantify this compound validated?

A16: Yes, analytical methods used to quantify this compound, primarily HPLC-UV, are rigorously validated according to international guidelines to ensure accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. [, ]

Q17: How is the quality of this compound controlled during production?

A17: Stringent quality control measures are implemented throughout the production process of this compound, including:

    Q18: Does this compound interact with drug transporters?

    A18: Information regarding this compound's interactions with drug transporters is limited and requires further investigation.

    Q19: Is this compound biocompatible and biodegradable?

    A19: As a natural plant-derived compound, this compound exhibits good biocompatibility and is biodegradable. Studies have shown its safe use in various applications, including food, cosmetics, and pharmaceuticals. []

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